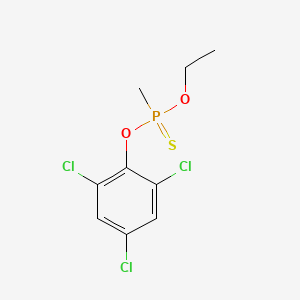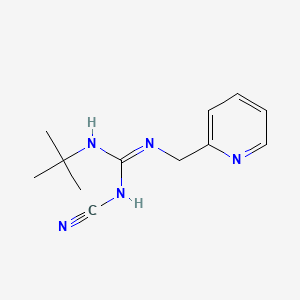
1-tert-butyl-3-cyano-2-(pyridin-2-ylmethyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-butyl-3-cyano-2-(pyridin-2-ylmethyl)guanidine is a complex organic compound that features a guanidine core substituted with a tert-butyl group, a cyano group, and a pyridin-2-ylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl-3-cyano-2-(pyridin-2-ylmethyl)guanidine typically involves the reaction of a guanidine derivative with tert-butyl isocyanide and a pyridin-2-ylmethyl halide. The reaction is usually carried out under mild conditions, often in the presence of a base such as potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
1-tert-butyl-3-cyano-2-(pyridin-2-ylmethyl)guanidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
Aplicaciones Científicas De Investigación
1-tert-butyl-3-cyano-2-(pyridin-2-ylmethyl)guanidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-tert-butyl-3-cyano-2-(pyridin-2-ylmethyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the enzyme from catalyzing its substrate.
Comparación Con Compuestos Similares
Similar Compounds
- 1-tert-butyl-2-cyano-3-(2-pyridylmethyl)guanidine
- tert-butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate
Uniqueness
1-tert-butyl-3-cyano-2-(pyridin-2-ylmethyl)guanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a guanidine core with a tert-butyl group, a cyano group, and a pyridin-2-ylmethyl group makes it a versatile compound for various applications.
Propiedades
Número CAS |
67026-87-3 |
|---|---|
Fórmula molecular |
C12H17N5 |
Peso molecular |
231.30 g/mol |
Nombre IUPAC |
1-tert-butyl-3-cyano-2-(pyridin-2-ylmethyl)guanidine |
InChI |
InChI=1S/C12H17N5/c1-12(2,3)17-11(16-9-13)15-8-10-6-4-5-7-14-10/h4-7H,8H2,1-3H3,(H2,15,16,17) |
Clave InChI |
DNGVGYXCGZEIMB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC(=NCC1=CC=CC=N1)NC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B13792338.png)
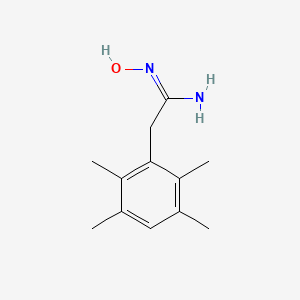
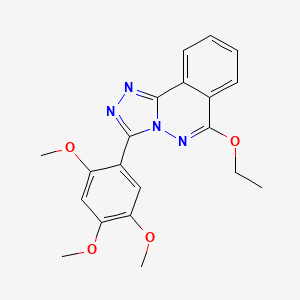
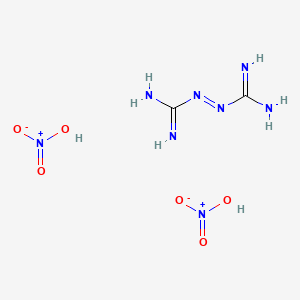
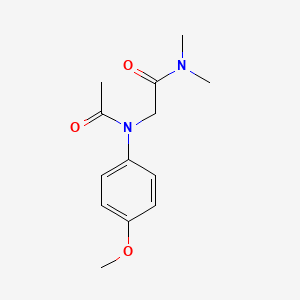
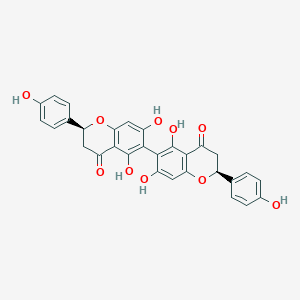
![N-{[(4S)-2,2-Dimethyl-1,3-dioxolan-4-YL]methyl}acetamide](/img/structure/B13792365.png)

![2-Methyl-3-methylidene-2,3,6,7-tetrahydropyrrolo[1,2-A]pyrazine-1,4-dione](/img/structure/B13792373.png)

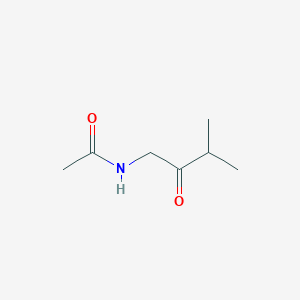
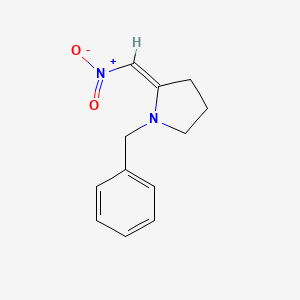
![Acetamide,N-(2,4-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13792385.png)
